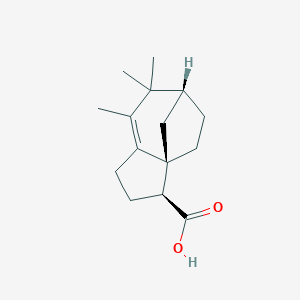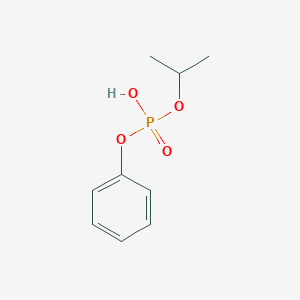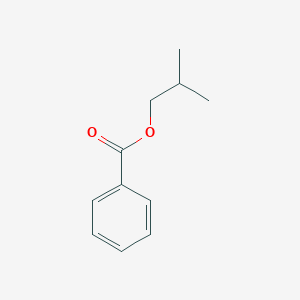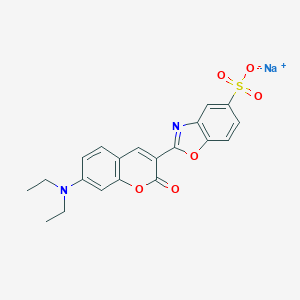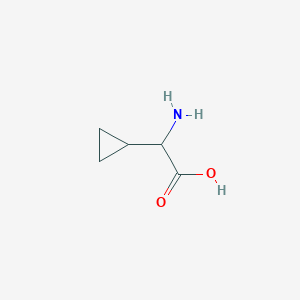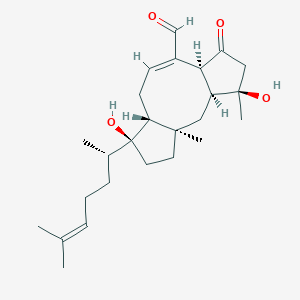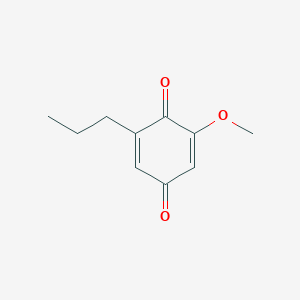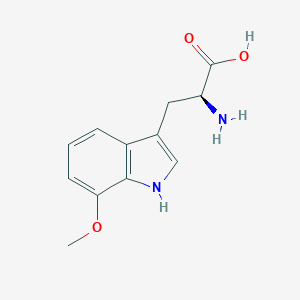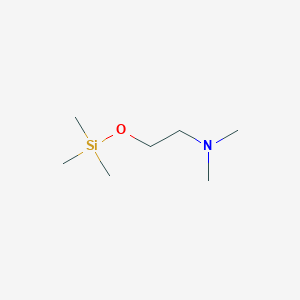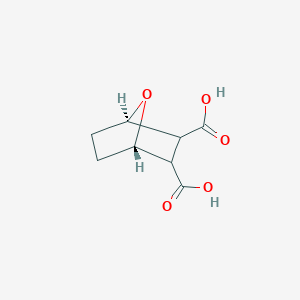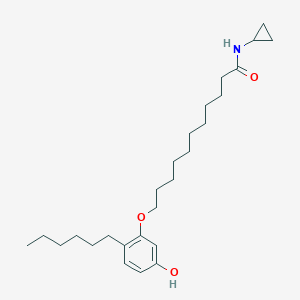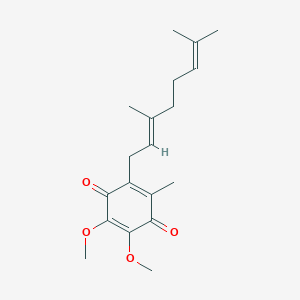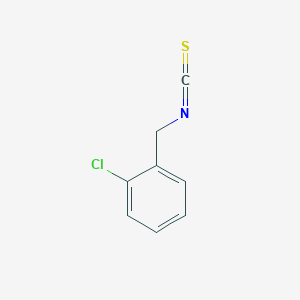
2-Chlorobenzyl isothiocyanate
概要
説明
2-Chlorobenzyl isothiocyanate is a compound that is related to various organic-inorganic molecular solids and has been studied for its potential in synthesizing novel biheterocycles with expected biological activity. It is structurally related to compounds that exhibit weak interaction, magnetic, and luminescent properties when combined with tetra(isothiocyanate)cobalt(II) anions . Additionally, it shares a core structure with chlorobenzothiophene derivatives, which have been investigated for their reactivity with different nucleophiles to produce heterocyclic compounds with potential antimicrobial, analgesic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of compounds related to 2-chlorobenzyl isothiocyanate involves the preparation of organic-inorganic molecular solids. For instance, the synthesis of [2ClBzTPP]2[Co(NCS)4] and [4ClBzTPP]2[Co(NCS)4] involves the use of substituted chlorobenzyl triphenylphosphinium combined with tetra(isothiocyanate)cobalt(II) anions . Similarly, the synthesis of compounds with disubstituted benzyl triphenylphosphinium and tetra(isothiocyanate)cobalt(II) anions has been reported . These syntheses are characterized by the use of elemental analysis, FT-IR, UV-Vis spectra, ESI-MS, and single crystal X-ray diffraction methods.
Molecular Structure Analysis
The molecular structure of compounds containing the 2-chlorobenzyl isothiocyanate moiety has been elucidated using single crystal X-ray diffraction. These compounds often exhibit a distorted tetrahedral coordination geometry around the Co(II) ion and are stabilized by various weak interactions such as hydrogen bonds and π interactions . The crystal packing is influenced by these interactions, which include C-H⋯Cl, C-H⋯S, and π⋯π interactions.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 2-chlorobenzyl isothiocyanate has been explored in the context of synthesizing biheterocycles. For example, 3-chlorobenzothiophene-2-carbonylisothiocyanate reacts with various nucleophiles to produce heterocyclic compounds containing thiourea, triazole, oxazole, thiazole, and benzoxazole nuclei . These reactions proceed via isothiocyanate heterocyclization and the structures of the synthesized compounds are confirmed by IR, 1H NMR, and mass spectral data.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-chlorobenzyl isothiocyanate include their magnetic susceptibility, which shows weak antiferromagnetic coupling behavior, and their luminescent emission peaks in the UV-light region in the solid state at room temperature . These properties are significant for potential applications in materials science and biological activity studies. Additionally, the weak interactions present in these compounds play a crucial role in their crystal packing and stability .
科学的研究の応用
-
Synthetic Chemistry
- Isothiocyanates, including 2-Chlorobenzyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
- They serve as valuable platforms for versatile transformations in synthetic chemistry .
- Synthetic methods are categorized into three types based on the starting materials and functional groups .
-
Pharmaceutical Intermediate
-
Health Benefits
- Isothiocyanates have diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
- They are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables .
- Increased intake of these vegetables can yield beneficial health effects and has the potential to mitigate the risk of developing certain diseases .
-
Sustainable Synthesis
- Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
- A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .
- This method involves a multicomponent reaction (MCR) that converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
- This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
- This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
-
Advancements in Synthesis
- Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry .
- Access to a variety of starting materials is important to prepare isothiocyanates with diverse structures .
- Synthetic methods are categorized into three types based on the starting materials and functional groups: (i) type A, derived from primary amines; (ii) type B, derived from other nitrogen functional groups; and (iii) type C, derived from non-nitrogen groups .
- Recent trends in synthetic methods have revealed the prevalence of type-A reactions derived from primary amines .
- Over the past four years, there has been a notable increase in type C reactions, indicating a growing interest in non-nitrogen-derived isothiocyanates .
- Bioconjugates in Medicinal and Biochemistry Applications
- Isothiocyanates are used in the Edman degradation for amino acid sequencing of peptides or as electrophiles in bioconjugates .
- Several representatives of this group are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .
- They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
- An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Safety And Hazards
特性
IUPAC Name |
1-chloro-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVDNJDSLXQPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172380 | |
| Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl isothiocyanate | |
CAS RN |
18967-44-7 | |
| Record name | 1-Chloro-2-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18967-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JLA99K9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
